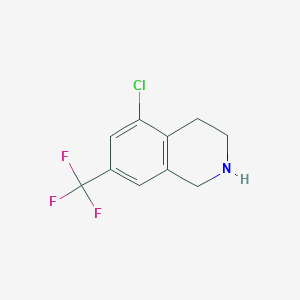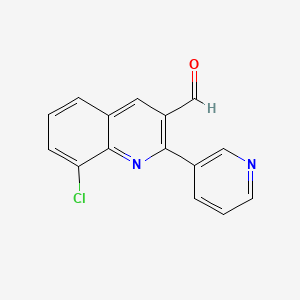
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.
Reaction with Pyridine Derivative: The 2-chloroquinoline-3-carbaldehyde is then reacted with a pyridine derivative under specific conditions to introduce the pyridin-3-yl group at the 2-position of the quinoline ring.
Reaction Conditions: Common reagents and conditions used in these reactions include the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 8-Chloro-2-(pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 8-Chloro-2-(pyridin-3-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A closely related compound with similar structural features.
8-Chloroquinoline-3-carbaldehyde: Another related compound with a different substitution pattern on the quinoline ring.
Uniqueness
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is unique due to the presence of both the chloro and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.
属性
分子式 |
C15H9ClN2O |
|---|---|
分子量 |
268.70 g/mol |
IUPAC 名称 |
8-chloro-2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O/c16-13-5-1-3-10-7-12(9-19)14(18-15(10)13)11-4-2-6-17-8-11/h1-9H |
InChI 键 |
JDIXOLOQTQDMMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=CN=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
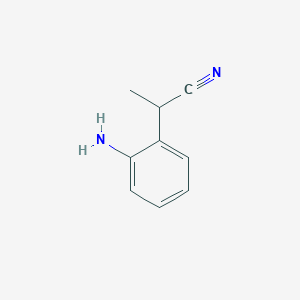
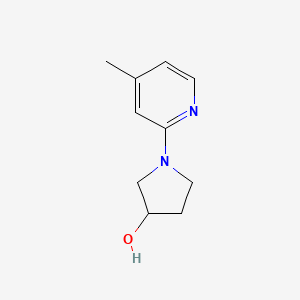
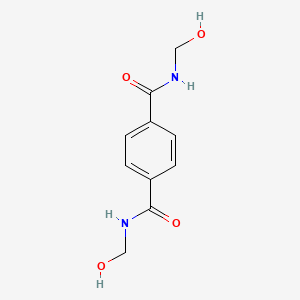
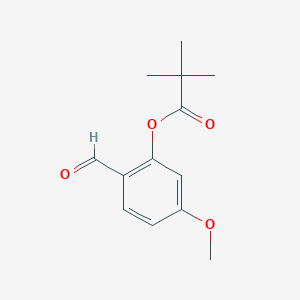
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)

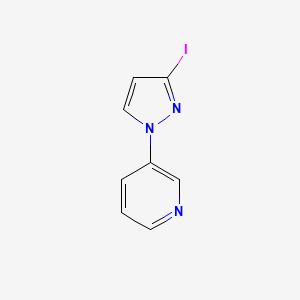
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

